

2-Chloro-4,6-dinitrophenol CAS number 946-31-6

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4,6-dinitrophenol

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An In-Depth Technical Guide to **2-Chloro-4,6-dinitrophenol** (CAS 946-31-6)

Introduction: A Molecule of Dual Character

2-Chloro-4,6-dinitrophenol is a chlorinated and nitrated phenolic compound belonging to the broader class of dinitrophenols. These molecules are notorious for their biological activity, primarily as mitochondrial uncoupling agents that disrupt cellular energy production.^{[1][2]} Historically, the parent compound 2,4-dinitrophenol (DNP) was used as a weight-loss agent in the 1930s before being banned due to severe toxicity and a narrow therapeutic window.^{[2][3]} Today, **2-Chloro-4,6-dinitrophenol** finds utility primarily as a chemical intermediate, for instance in the synthesis of dyes, and as a reference standard in environmental and toxicological analysis.^{[4][5]} However, a renewed scientific interest in the therapeutic potential of mitochondrial uncouplers for treating neurodegenerative and metabolic diseases places this entire class of compounds, including their halogenated derivatives, under a new lens for researchers and drug development professionals.^{[6][7]}

This guide provides a comprehensive technical overview of **2-Chloro-4,6-dinitrophenol**, covering its physicochemical properties, synthesis, analytical characterization, biological mechanism of action, environmental fate, and safety considerations, designed for a scientific audience engaged in research and development.

Physicochemical and Structural Properties

2-Chloro-4,6-dinitrophenol is a yellow crystalline solid at standard conditions. The presence of two electron-withdrawing nitro groups and a chlorine atom on the phenol ring significantly influences its acidity, reactivity, and biological activity.

Property	Value	Reference(s)
CAS Number	946-31-6	[4] [8]
Molecular Formula	C ₆ H ₃ CIN ₂ O ₅	[4] [8]
Molecular Weight	218.55 g/mol	[4] [8]
Appearance	Solid	[9]
Melting Point	110-114 °C	[4]
Boiling Point	293.5 °C at 760 mmHg	[10]
Density	1.769 g/cm ³	[10]
InChI Key	PCBCIXWBAPIVDV- UHFFFAOYSA-N	[4]
SMILES	Oc1c(Cl)cc(cc1=O)=O	[4]

Synthesis and Purification

The primary industrial route to **2-Chloro-4,6-dinitrophenol** involves the direct chlorination of 2,4-dinitrophenol. While various chlorinating agents can be employed, a common and scalable method uses sodium hypochlorite (NaOCl), the active ingredient in chlorine bleach, in an aqueous acidic medium.

Experimental Protocol: Chlorination of 2,4-Dinitrophenol

This protocol is a representative procedure adapted from established patent literature.[\[11\]](#)[\[12\]](#) The core principle is the electrophilic aromatic substitution of a hydrogen atom with a chlorine atom at the ortho position to the hydroxyl group, which is activated by the electron-donating hydroxyl group and directed by the existing substituents.

Materials:

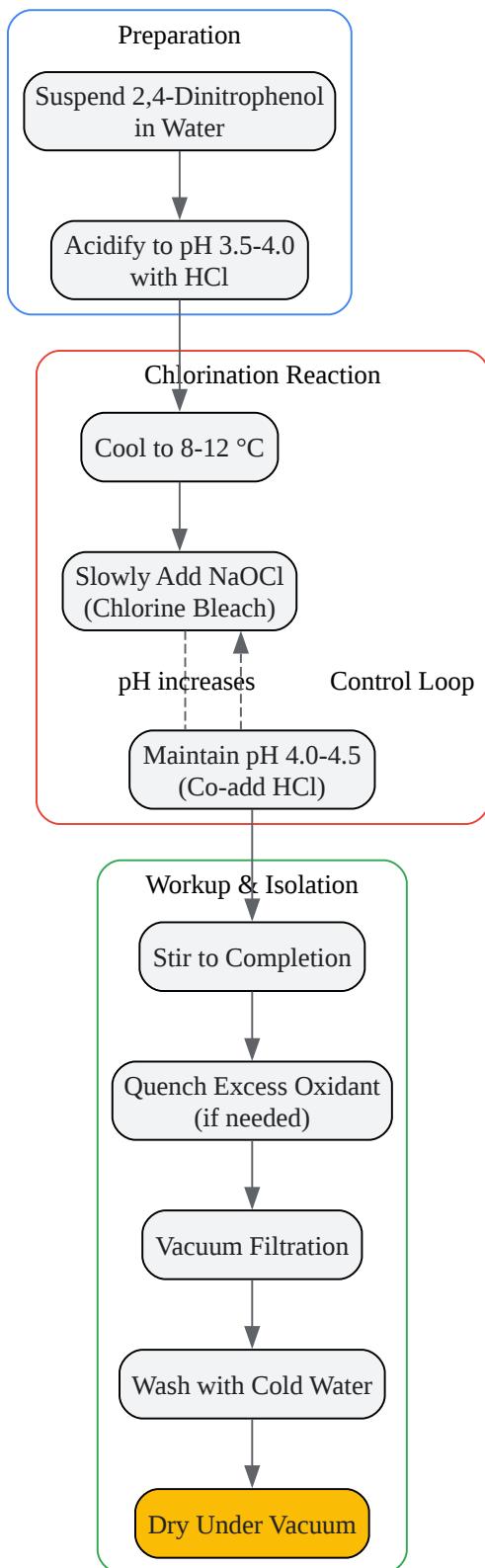
- 2,4-Dinitrophenol
- 31% Hydrochloric Acid (HCl)

- 13% (w/w) Sodium Hypochlorite solution (Chlorine Bleach Liquor)
- Dispersing agent (e.g., sodium salt of a naphthalenesulfonic acid/formaldehyde condensate) (Optional)
- Catalysts (e.g., Iron(III) chloride, Iodine trichloride) (Optional)
- Deionized Water

Procedure:

- Suspension Preparation: In a temperature-controlled reaction vessel, suspend 1 mole-equivalent of 2,4-dinitrophenol in approximately 10-15 volumes of deionized water.
- Acidification: While stirring, slowly add 31% hydrochloric acid to the suspension until a stable pH of 3.5 to 4.0 is achieved. This step is critical as the reaction proceeds optimally in a slightly acidic to neutral environment (pH 3.5-7).[\[12\]](#)
- Catalyst/Dispersant Addition (Optional): To improve reaction kinetics and prevent agglomeration, a dispersing agent and catalysts such as FeCl_3 and ICl_3 can be added at this stage.[\[12\]](#)
- Chlorination: Cool the suspension to 8-12 °C. Slowly add approximately 1.05 to 1.1 mole-equivalents of 13% sodium hypochlorite solution dropwise over several hours. The temperature must be rigorously maintained below 20 °C to minimize side reactions.
- pH Monitoring & Control: During the NaOCl addition, the reaction will produce sodium hydroxide (NaOH), causing the pH to rise. Monitor the pH continuously and co-add hydrochloric acid as needed to maintain the pH within the 4.0-4.5 range.[\[12\]](#)
- Reaction Completion & Quenching: After the addition is complete, allow the mixture to stir at 10 °C for an additional 1-2 hours. Check for residual hypochlorite using starch-iodide paper. If present, quench with a small amount of sodium bisulfite solution.
- Isolation and Washing: Isolate the crude product, a light yellow solid, by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

- Drying: Dry the product under vacuum at 50-60 °C to a constant weight. The expected yield is typically high, often exceeding 80-90%.[\[13\]](#)



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Caption: Workflow for the synthesis of **2-Chloro-4,6-dinitrophenol**.

Analytical Characterization

Accurate identification and quantification of **2-Chloro-4,6-dinitrophenol** are crucial for quality control, environmental monitoring, and research. Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful technique for this purpose, often requiring a derivatization step to improve the chromatographic behavior of the acidic phenol.

Experimental Protocol: GC/MS Analysis of Phenols

This protocol is a generalized procedure based on standard environmental methods like EPA 528 and 8041A.[\[14\]](#)[\[15\]](#)

1. Sample Preparation and Extraction:

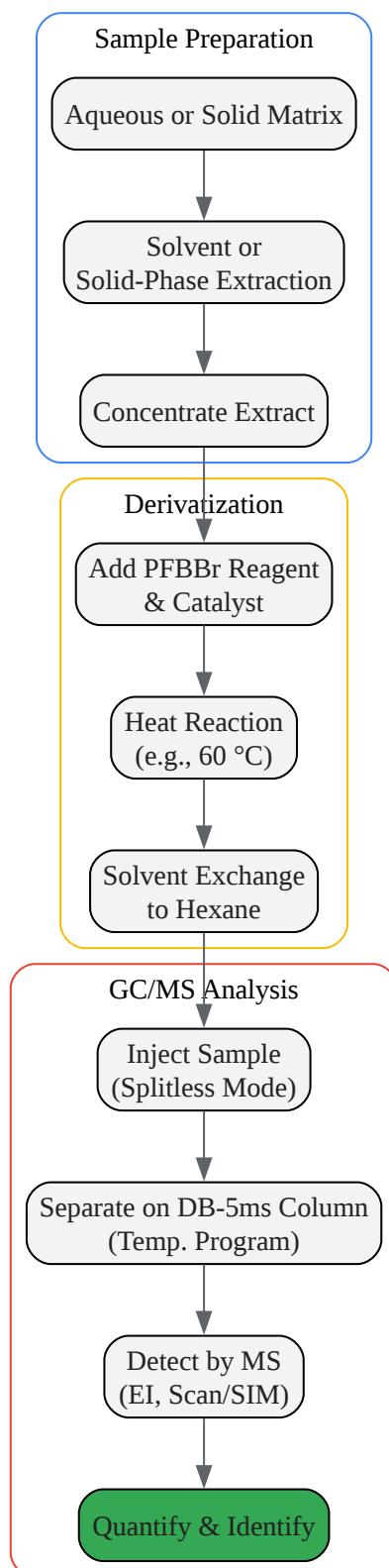
- Aqueous Samples: Acidify the water sample to pH < 2 with a strong acid. Extract the analytes using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a solvent like dichloromethane.
- Solid Samples: Extract the sample with an appropriate solvent using sonication or Soxhlet extraction.
- Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

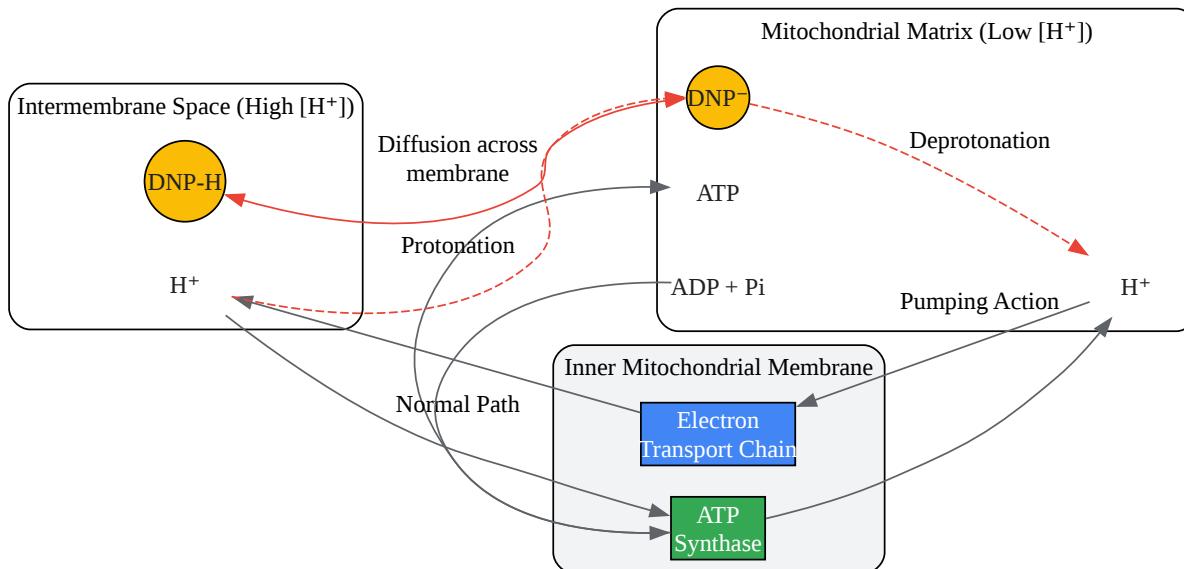
2. Derivatization (Optional but Recommended):

- Phenols can exhibit poor peak shape (tailing) in GC. To mitigate this, the acidic proton can be replaced. A common method is derivatization to form pentafluorobenzyl (PFB) ethers.
- To the 1 mL extract, add pentafluorobenzyl bromide (PFBBr) reagent and a catalyst base (e.g., potassium carbonate).
- Heat the mixture at ~60 °C for 30-60 minutes.
- After cooling, perform a solvent exchange into a nonpolar solvent like hexane for injection.

3. GC/MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent.[16]
- Column: A low-polarity column, such as a DB-5ms or equivalent (e.g., (5%-phenyl)-methylpolysiloxane), is suitable.[14][16] A typical dimension is 30 m x 0.25 mm ID x 0.25 μ m film thickness.
- Injection: 1 μ L splitless injection at 250-280 °C.
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.2 mL/min).
- Oven Program: Start at 40-60 °C, hold for 1-2 min, ramp at 10-15 °C/min to 280-300 °C, and hold for 5-10 min.
- Mass Spectrometer: Ion Trap or Quadrupole Mass Analyzer.
- Ionization: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification. Key ions for the target analyte would be determined from its mass spectrum.





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Caption: Mechanism of mitochondrial uncoupling by dinitrophenols (DNP).

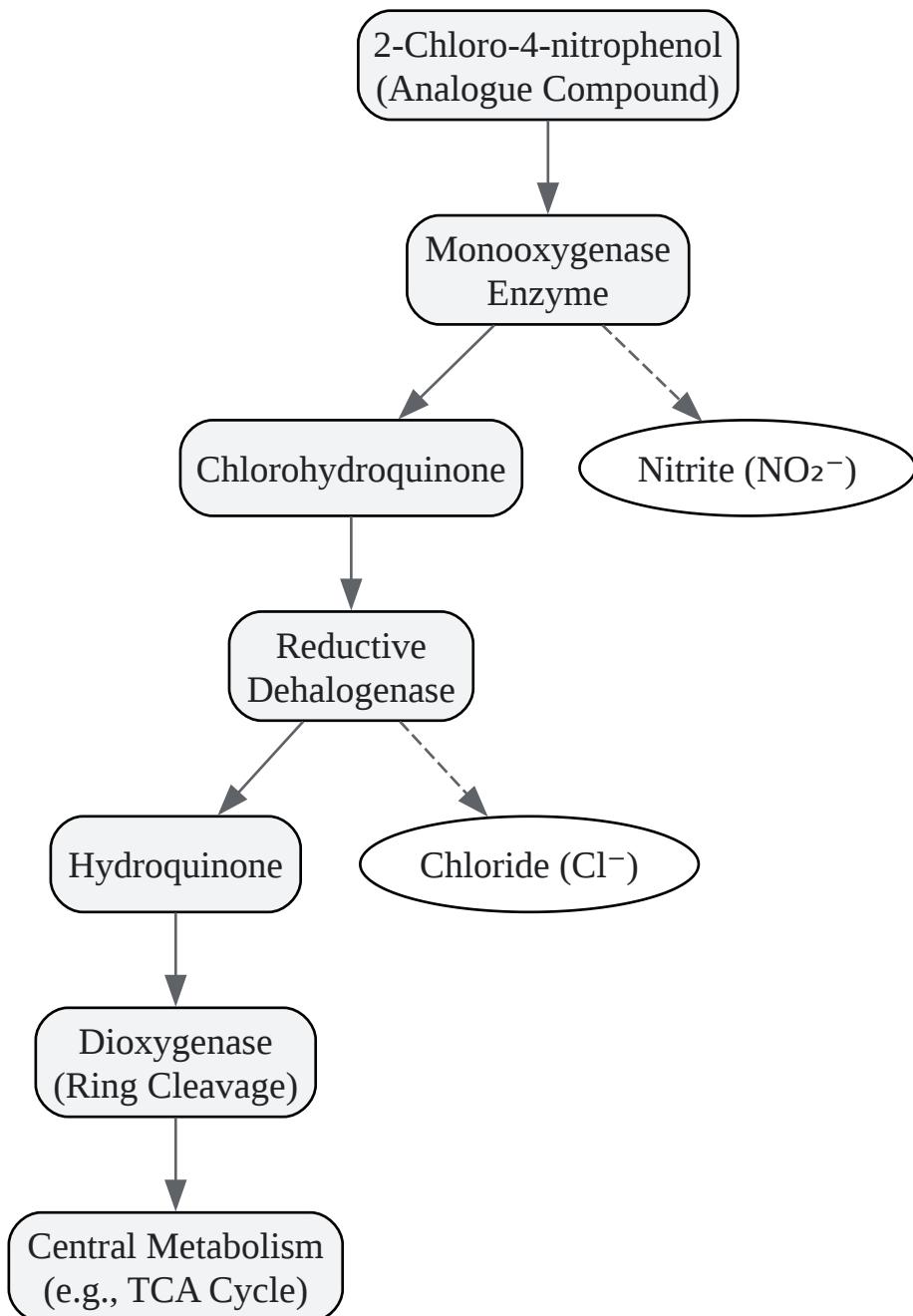
Emerging Therapeutic Relevance

Despite the historical toxicity concerns, there is a resurgence of interest in using very low, weight-neutral doses of DNP for therapeutic purposes. Research suggests that mild mitochondrial uncoupling can trigger an adaptive stress response (hormesis) that may be neuroprotective. [6] Low-dose DNP has shown preclinical efficacy in animal models of Alzheimer's, Parkinson's, Huntington's disease, and multiple sclerosis. [7][17] The proposed benefits stem from reduced mitochondrial production of reactive oxygen species (ROS) and improved calcium handling. [7] While this research has focused on 2,4-DNP, it opens a potential avenue for the exploration of other dinitrophenol derivatives, including **2-Chloro-4,6-dinitrophenol**, as tool compounds or therapeutic leads in this domain.

Environmental Fate & Biodegradation

As a synthetic chemical used in industry, **2-Chloro-4,6-dinitrophenol** can be released into the environment through industrial wastewater. [4] Like other nitrophenols, it is considered an environmental pollutant.

Several microorganisms have demonstrated the ability to degrade nitrophenolic compounds. Notably, bacteria from the *Rhodococcus* genus can utilize these compounds as their sole source of carbon, nitrogen, and energy. [4][18] For the closely related compound 2-chloro-4-nitrophenol, degradation by *Rhodococcus imtechensis* has been shown to proceed through an oxidative pathway. [9][19] The initial steps involve the enzymatic release of the nitro group as nitrite, followed by the removal of the chloride ion. [9][19] This leads to the formation of key intermediates like chlorohydroquinone and hydroquinone, which can then enter central metabolic pathways after ring cleavage. [9][19] It is plausible that the degradation of **2-Chloro-4,6-dinitrophenol** follows a similar initial cascade.



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Caption: Proposed biodegradation pathway based on the analogue 2-chloro-4-nitrophenol.

Safety and Toxicology

2-Chloro-4,6-dinitrophenol is a hazardous substance and must be handled with appropriate precautions in a laboratory setting. Its toxicity profile is consistent with other dinitrophenols.

Hazard Type	GHS Classification & Precautionary Statements	Reference(s)
Acute Toxicity	LD ₅₀ (Intraperitoneal, Mouse): 125 mg/kg.	[9]
Skin Irritation	H315: Causes skin irritation. (Category 2)	[4][8]
Eye Irritation	H319: Causes serious eye irritation. (Category 2A)	[4][8]
Respiratory Irritation	H335: May cause respiratory irritation. (STOT SE 3)	[4][8]
Handling	P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[4]
Personal Protective Equipment (PPE)	Chemical safety goggles, protective gloves (e.g., nitrile), lab coat, and a dust mask (e.g., N95) or respirator if generating aerosols.	[4]

The primary toxic effect is hyperthermia resulting from mitochondrial uncoupling. [2] Exposure can lead to rapid increases in metabolic rate, body temperature, and heart rate. [1] It is not intended for diagnostic or therapeutic use in humans and is sold for research purposes only. [8]

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- To cite this document: BenchChem. [2-Chloro-4,6-dinitrophenol CAS number 946-31-6]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583033#2-chloro-4-6-dinitrophenol-cas-number-946-31-6]

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